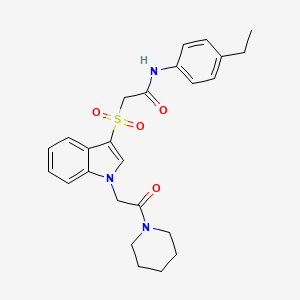

N-(4-ethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

描述

属性

IUPAC Name |

N-(4-ethylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S/c1-2-19-10-12-20(13-11-19)26-24(29)18-33(31,32)23-16-28(22-9-5-4-8-21(22)23)17-25(30)27-14-6-3-7-15-27/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKNXKINBPCJGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds, including N-(4-ethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, exhibit significant anticancer properties.

Case Study:

In vitro assays demonstrated that similar indole derivatives showed cytotoxic effects against various cancer cell lines, including leukemia (K562, HL60) and breast cancer cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| K562 | 12 | Apoptosis induction |

| HL60 | 15 | Cell cycle arrest |

| MCF7 | 10 | Anti-proliferative |

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of specific bacterial strains, making it a candidate for developing new antibiotics.

Case Study:

A study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 20 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's disease.

Case Study:

A recent study investigated the effect of indole derivatives on oxidative stress markers in neuronal cells. The findings indicated that these compounds could reduce oxidative damage and improve cell viability under stress conditions .

常见问题

Q. B1. What are the key steps and challenges in synthesizing this compound?

Synthesis typically involves multi-step reactions, including sulfonylation of the indole core, piperidine-mediated alkylation, and acetamide coupling. Critical challenges include:

- Reaction Optimization : Temperature control (e.g., 60–80°C for sulfonylation) and solvent selection (e.g., DMF for polar intermediates) to avoid side reactions .

- Intermediate Purification : Use of column chromatography or recrystallization to isolate intermediates like 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole .

- Final Product Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. B2. How is the compound’s purity assessed, and what thresholds are acceptable for research use?

- Analytical Methods : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is standard for in vitro assays .

- Impurity Profiling : Liquid chromatography-mass spectrometry (LC-MS) identifies byproducts, such as unreacted sulfonyl chloride or dealkylated intermediates .

Q. B3. What preliminary biological assays are recommended to evaluate its activity?

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green detection) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. A1. How can conflicting bioactivity data between structural analogs be resolved?

- Data Triangulation : Compare IC₅₀ values across analogs (e.g., fluorophenyl vs. ethoxyphenyl derivatives) to identify substituent effects .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like tubulin or EGFR, correlating with experimental results .

- Meta-Analysis : Review PubChem BioAssay data (AID 1259367) for similar sulfonamide-indole hybrids to contextualize discrepancies .

Q. A2. What strategies optimize the compound’s metabolic stability without compromising potency?

Q. A3. How do crystallographic and spectroscopic data clarify conformational dynamics?

- X-Ray Crystallography : Resolve piperidine ring puckering and sulfonyl-acetamide torsion angles (e.g., C–S–O bond angle ~105°) to inform SAR .

- Dynamic NMR : Variable-temperature ¹H NMR (300–400 K) in DMSO-d₆ to study rotational barriers of the ethylphenyl group .

Methodological Considerations

Q. Key Techniques for Contradiction Analysis

Q. Structural Characterization Workflow

Elemental Analysis : Confirm C, H, N, S composition (deviation ≤0.4% theoretical) .

2D NMR : HSQC and HMBC correlate indole protons with quaternary carbons, verifying sulfonyl linkage .

Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for long-term storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。